3-Fluoro-6-methoxyphenyl methyl sulfide
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Overview
Description
3-Fluoro-6-methoxyphenyl methyl sulfide is an organic compound with the molecular formula C8H9FOS It is a derivative of phenyl methyl sulfide, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methoxyphenyl methyl sulfide typically involves the introduction of the fluorine and methoxy substituents onto the phenyl ring, followed by the formation of the sulfide linkage. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom is introduced to the aromatic ring. The methoxy group can be introduced via methylation of a hydroxy precursor. The final step involves the formation of the sulfide bond, often achieved through the reaction of a thiol with a suitable electrophile under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols, often in the presence of palladium or nickel catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated or de-methoxylated products.
Substitution: Formation of substituted phenyl methyl sulfides.
Scientific Research Applications
3-Fluoro-6-methoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methoxyphenyl methyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxy-3-methylphenyl methyl sulfide
- 3-Fluoro-4-methoxyphenyl methyl sulfide
- 3-Fluoro-6-methylphenyl methyl sulfide
Uniqueness
3-Fluoro-6-methoxyphenyl methyl sulfide is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents can enhance its stability, solubility, and overall effectiveness in various applications.
Properties
IUPAC Name |
4-fluoro-1-methoxy-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUROGJPHBIMVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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